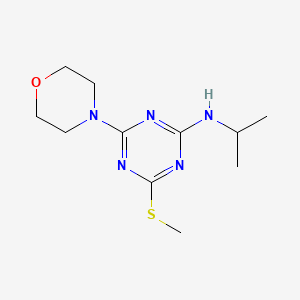![molecular formula C17H17ClN2O2 B5812297 N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, also known as ACPU, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. ACPU has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and other related pathways.
Mécanisme D'action
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that are similar in structure to the active ingredient in marijuana, THC. They play a key role in regulating various physiological processes, including pain, inflammation, and mood. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a range of effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain, inflammation, and anxiety in animal models, and it is being investigated as a potential treatment for various medical conditions. This compound has also been shown to have antioxidant and neuroprotective effects, making it a valuable tool for studying the effects of oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system and other related pathways. This compound is also relatively stable and easy to use in laboratory experiments. However, there are also some limitations to the use of this compound. It can be toxic at high concentrations, and it may have off-target effects on other enzymes and pathways. Careful attention must be paid to the concentration and timing of this compound administration in order to avoid these potential issues.
Orientations Futures
There are several potential future directions for research involving N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. One area of interest is the development of new drugs based on the structure of this compound that could be used to treat medical conditions. Another area of interest is the investigation of the effects of this compound on other pathways and enzymes, which could lead to new insights into the role of endocannabinoids in the body. Finally, there is a need for further research into the safety and toxicity of this compound, in order to ensure that it can be used safely and effectively in laboratory experiments and potential medical applications.
Méthodes De Synthèse
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The most commonly used method involves the reaction of 3-acetylphenol with 4-chlorophenethylamine to form N-(3-acetylphenyl)-2-(4-chlorophenethyl)amine, which is then reacted with urea to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful attention to detail.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is widely used in scientific research as a tool for studying the endocannabinoid system and other related pathways. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. This compound is also being investigated as a potential treatment for various medical conditions, including chronic pain, epilepsy, and anxiety disorders.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-[2-(4-chlorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)14-3-2-4-16(11-14)20-17(22)19-10-9-13-5-7-15(18)8-6-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCYEPPBGPPQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)


![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)


![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)